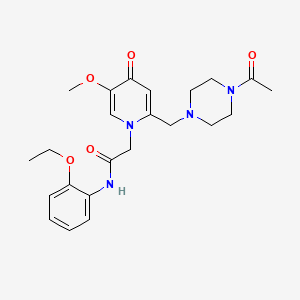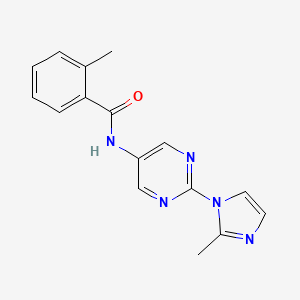![molecular formula C19H21N5O4 B2556711 6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-19-7](/img/structure/B2556711.png)
6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . It is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with complex structures, including those similar to the one mentioned, often undergo various synthetic routes to explore their potential biological activities. For example, the synthesis of 7,8-polymethylenepurine derivatives and their precursors, as investigated by Nilov et al. (1995), highlights a method for generating compounds with potential antiviral and antihypertensive activities D. Nilov, A. Kadushkin, I. F. Kerbnikova, et al., 1995. This study underscores the significance of synthesizing derivatives of complex molecules to evaluate their biological effects.
Cytotoxic Activity
The development of compounds with cytotoxic properties is crucial in the search for new cancer therapies. Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the synthesis and evaluation of compounds for their growth inhibitory properties against various cancer cell lines L. Deady, T. Rodemann, L. Zhuang, et al., 2003. This kind of research is indicative of how compounds with specific structural features can be synthesized and tested for their potential as anticancer agents.
Hepatoprotective Activity
The quest for compounds with hepatoprotective activity is another area of significant research interest. A study by Ram et al. (2002) on the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their evaluation for hepatoprotective activity illustrates the process of identifying compounds that could protect the liver from damage V. Ram, A. Goel, S. Sarkhel, et al., 2002. This demonstrates the application of synthetic chemistry in discovering new therapeutic agents.
Antioxidant Capacity
Exploring the antioxidant capacity of synthesized compounds is crucial for identifying potential therapeutic agents against oxidative stress-related diseases. Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity O. E. Adelakun, T. Kudanga, I. Green, et al., 2012. This study exemplifies the research efforts in enhancing the biological activities of compounds through enzymatic modification.
Propriétés
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-10-11(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(10)13-8-7-12(27-5)9-14(13)28-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZLRQEEUKHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810076 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)




![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)


![(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2556644.png)
![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)
![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)
![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)